molecular formula C12H17ClN2O B13510507 (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride

(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride

Cat. No.: B13510507
M. Wt: 240.73 g/mol
InChI Key: UAVAMSQTIQDUFK-SBSPUUFOSA-N
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Description

(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₃H₁₆Cl₂N₂O and a molecular weight of 354.04 g/mol . The compound features a THIQ core linked to a propan-1-one moiety, with a stereospecific amino group at the (2R) -position. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. The THIQ scaffold is notable for its presence in bioactive molecules, including CNS-targeting agents and enzyme inhibitors.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

(2R)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H/t9-;/m1./s1

InChI Key

UAVAMSQTIQDUFK-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC2=CC=CC=C2C1)N.Cl

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride typically involves:

  • Construction of the tetrahydroisoquinoline core.
  • Introduction of the chiral amino-propanone side chain with retention of the (2R) configuration.
  • Formation of the hydrochloride salt for stability and solubility.

Detailed Synthetic Routes

Starting Materials and Key Intermediates
  • The synthesis often begins with commercially available tetrahydroisoquinoline or its derivatives.
  • Chiral amino acid derivatives such as (2R)-2-amino-1-propanone or protected analogs are used to introduce the chiral center.
  • Protecting groups and selective functional group transformations are employed to ensure stereochemical integrity.
Alkylation and Reductive Amination
  • Alkylation of the tetrahydroisoquinoline nitrogen or carbon at the 2-position with chiral amino-propanone derivatives under basic conditions (e.g., potassium carbonate) at reflux is a common approach.
  • Reductive amination techniques are used to attach side chains, often involving aldehyde intermediates derived from tetrahydroisoquinolin-2(1H)-one derivatives.
  • For example, aldehyde intermediates can be synthesized by alkylation of phenolic oxygens followed by oxidation steps such as Dess-Martin periodinane oxidation.
Stereochemical Control
  • The (2R) stereochemistry is maintained by starting from enantiomerically pure amino acid precursors or by chiral resolution methods such as preparative chiral HPLC.
  • Microwave-assisted reactions under controlled temperature and pressure have been reported to facilitate selective transformations without racemization.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Alkylation Tetrahydroisoquinoline + chiral amino ketone, K2CO3, reflux Formation of C-2 substituted intermediate
2 Protection/Deprotection TBDMS protection, acidic/basic deprotection Protected intermediates for selective reactions
3 Oxidation Dess-Martin periodinane Aldehyde intermediate
4 Reductive Amination Aldehyde + amine + reducing agent (e.g., NaBH4) Formation of amino side chain
5 Salt Formation HCl in suitable solvent Hydrochloride salt of final compound

Research Findings and Optimization

  • The synthetic route has been optimized to reduce racemization and improve yield by careful selection of reaction conditions and protecting groups.
  • The use of microwave irradiation has been shown to enhance reaction rates and selectivity in key steps such as cyanogen bromide treatment to remove side chains without affecting stereochemistry.
  • Structural simplifications, such as removal of morpholine rings in analogs, have been explored to understand structure-activity relationships, although these modifications often reduce receptor affinity.
  • The compound is commercially available with purity specifications and safety data, confirming the reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic effects and use in drug development.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence biochemical pathways related to neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with three structurally related molecules (see Table 1 ):

Table 1: Structural Comparison
Compound Name Core Structure Functional Groups Substituents Salt Form Molecular Weight (g/mol)
(2R)-2-Amino-1-(1,2,3,4-THIQ-2-yl)propan-1-one hydrochloride Tetrahydroisoquinoline Amino, ketone None (THIQ backbone) Hydrochloride 354.04
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine Pyridine Amine Chloro, fluoro Free base ~188.63*
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride Spiro[3.3]heptane Amino, carboxylate Fluoro Hydrochloride Not specified
1-(2-(4-Methoxyphenyl)-1,2,3,4-THIQ-1-yl)propan-2-one Tetrahydroisoquinoline Ketone 4-Methoxyphenyl Free base ~297.37*

*Calculated based on molecular formula.

Key Observations :

  • THIQ vs.
  • Functional Groups: The (2R)-amino group distinguishes the target compound from the 4-methoxyphenyl-substituted THIQ analog (), which lacks basicity but includes an electron-donating methoxy group .
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to free-base analogs like the 4-methoxyphenyl-THIQ derivative.

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name logP* Solubility (Polar Solvents) Stability
Target Compound ~1.2 (estimated) High (hydrochloride salt) Stable under dry conditions
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine ~2.5 (estimated) Moderate (free base) Sensitive to oxidation
1-(2-(4-Methoxyphenyl)-THIQ-1-yl)propan-2-one ~2.8 (estimated) Low (free base) Stable

*Calculated using fragment-based methods.

Key Insights :

  • The hydrochloride salt of the target compound confers superior solubility in aqueous media compared to neutral THIQ analogs .
  • The 4-methoxyphenyl substituent in the THIQ analog increases hydrophobicity (higher logP), likely reducing bioavailability .

Pharmacological Implications

  • THIQ Derivatives: Often exhibit affinity for serotonin or dopamine receptors due to their resemblance to endogenous neurotransmitters .
  • Pyridine-Based Amines : Commonly used in antiviral or antibacterial agents, as seen in related compounds .
  • Spiro Structures : Their conformational rigidity may enhance selectivity for enzyme active sites .

Biological Activity

(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a chiral compound belonging to the tetrahydroisoquinoline class. Its molecular formula is C12H17ClN2O with a molecular weight of 240.73 g/mol. This compound has garnered interest in pharmacology due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.

Structural Characteristics

The compound features an amino group attached to a propanone backbone, which is further connected to a tetrahydroisoquinoline moiety. These structural characteristics are significant as they contribute to its unique reactivity and potential biological activity.

PropertyValue
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
CAS Number112103-72-7
Chiral Configuration(2R)

Preliminary studies indicate that (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one may function as an enzyme inhibitor or receptor modulator . This suggests that it could influence various biochemical pathways associated with neurological disorders and other conditions that involve monoamine neurotransmitters .

Research has shown that compounds in this class can interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, potentially leading to effects on mood regulation and cognitive function.

Therapeutic Potential

The compound's interaction with specific molecular targets may yield therapeutic applications for treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Neurodegenerative Diseases

These potential applications stem from the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

In Vitro Studies

In vitro studies have demonstrated that (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one exhibits inhibitory effects on certain enzymes related to neurotransmitter degradation. For instance:

  • Monoamine Oxidase (MAO) Inhibition : The compound has shown promise in inhibiting MAO activity, which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could enhance the availability of these neurotransmitters in the synaptic cleft.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds has been conducted to understand the unique biological activity of (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one. The following table summarizes findings from recent studies:

Compound NameActivity TypeKey Findings
2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-oneEnzyme InhibitionExhibits different reactivity due to halogen presence
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-oneReceptor ModulationDifferent pharmacological properties noted
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochlorideEnzyme Inhibition & Receptor ModulationPotential for treating mood disorders

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The synthesis typically involves coupling tetrahydroisoquinoline derivatives with chiral amino acid precursors. Key steps include enantioselective catalysis to preserve the (2R) configuration and HCl salt formation for stabilization. To minimize impurities (e.g., diastereomers or unreacted intermediates), optimize reaction parameters such as temperature (e.g., 0–5°C for coupling steps), solvent polarity (e.g., dichloromethane for better stereocontrol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns is critical .

Q. How can the stereochemical configuration of the compound be confirmed using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves the (2R) configuration by analyzing Flack parameters (target: < 0.1) .
  • Spectroscopy : Compare experimental NMR (¹H and ¹³C) and circular dichroism (CD) spectra with density functional theory (DFT)-calculated values. For example, the chiral center at C2 will show distinct coupling constants (e.g., J = 6–8 Hz in ¹H NMR) and Cotton effects in CD spectra .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Corrosion/Irritation Category 2) .
  • Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Impurity Identification : Use LC-MS/MS (Q-TOF) to detect trace impurities (e.g., des-chloro analogs or enantiomeric byproducts). Reference standards for common impurities (e.g., EP-grade impurities J and M) enable quantification .
  • Quantitative Analysis : Validate HPLC methods with UV detection (λ = 254 nm) using a gradient elution (acetonitrile/0.1% TFA in water) on a C8 column. Method validation should include linearity (R² > 0.999), LOD (≤0.1%), and LOQ (≤0.3%) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :

  • DFT Refinement : Re-optimize molecular geometries using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO).
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations to align theoretical and experimental NMR shifts. Discrepancies > 0.5 ppm may indicate unaccounted solvent interactions or tautomerism .

Q. How do advanced separation techniques (e.g., chiral HPLC vs. capillary electrophoresis) compare in resolving enantiomeric impurities in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention time differences (Δt ≥ 2 min) ensure baseline separation of (2R) and (2S) enantiomers.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (e.g., sulfated β-CD) for enantiomer separation. CE offers higher resolution (N > 200,000 plates/m) but requires rigorous pH control (pH 2.5–3.0) to stabilize the protonated amine .

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